molecular formula C8H11NO3 B14020816 (2,3-Dimethoxypyridin-4-yl)methanol

(2,3-Dimethoxypyridin-4-yl)methanol

Cat. No.: B14020816
M. Wt: 169.18 g/mol
InChI Key: WTOMEAAZZRFJFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxypyridin-4-yl)methanol typically involves the reaction of 2,3-dimethoxypyridine with formaldehyde under basic conditions . The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxypyridin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3-Dimethoxypyridin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dimethoxypyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dimethoxypyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxymethyl groups allows for versatile chemical modifications and interactions .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(2,3-dimethoxypyridin-4-yl)methanol

InChI

InChI=1S/C8H11NO3/c1-11-7-6(5-10)3-4-9-8(7)12-2/h3-4,10H,5H2,1-2H3

InChI Key

WTOMEAAZZRFJFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1OC)CO

Origin of Product

United States

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